molecular formula C13H13FO4 B14214567 3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 721968-61-2

3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid

Cat. No.: B14214567
CAS No.: 721968-61-2
M. Wt: 252.24 g/mol
InChI Key: ROBZQFSEZFHHAP-UHFFFAOYSA-N
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Description

3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a fluoro, methoxy, and prop-2-yn-1-yloxy substituent on a phenyl ring, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Introduction of the fluoro group on the aromatic ring using a fluorinating agent such as Selectfluor.

    Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction using methanol and a suitable base.

    Propargylation: Attachment of the prop-2-yn-1-yloxy group through a propargylation reaction using propargyl bromide and a base like potassium carbonate.

    Carboxylation: Formation of the propanoic acid moiety through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the prop-2-yn-1-yloxy group can facilitate its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-{3-Fluoro-5-methoxyphenyl}propanoic acid: Lacks the prop-2-yn-1-yloxy group, which may affect its biological activity and chemical reactivity.

    3-{3-Fluoro-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid: Lacks the methoxy group, which can influence its binding properties and stability.

    3-{5-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid: Lacks the fluoro group, which can alter its electronic properties and reactivity.

Uniqueness

The presence of all three substituents (fluoro, methoxy, and prop-2-yn-1-yloxy) in 3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid makes it unique in terms of its chemical and biological properties

Properties

CAS No.

721968-61-2

Molecular Formula

C13H13FO4

Molecular Weight

252.24 g/mol

IUPAC Name

3-(3-fluoro-5-methoxy-4-prop-2-ynoxyphenyl)propanoic acid

InChI

InChI=1S/C13H13FO4/c1-3-6-18-13-10(14)7-9(4-5-12(15)16)8-11(13)17-2/h1,7-8H,4-6H2,2H3,(H,15,16)

InChI Key

ROBZQFSEZFHHAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCC(=O)O)F)OCC#C

Origin of Product

United States

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